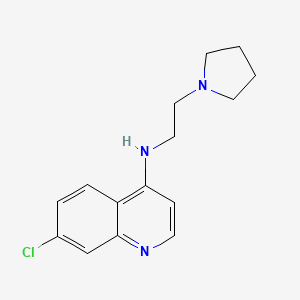

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Beschreibung

Eigenschaften

CAS-Nummer |

169815-25-2 |

|---|---|

Molekularformel |

C15H18ClN3 |

Molekulargewicht |

275.77 g/mol |

IUPAC-Name |

7-chloro-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine |

InChI |

InChI=1S/C15H18ClN3/c16-12-3-4-13-14(5-6-17-15(13)11-12)18-7-10-19-8-1-2-9-19/h3-6,11H,1-2,7-10H2,(H,17,18) |

InChI-Schlüssel |

QUDXYRXTOFIIQW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)CCNC2=C3C=CC(=CC3=NC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 7-Chloro-N-(2-Hydroxyethyl)quinolin-4-amine

The quinoline scaffold is functionalized via S<sub>N</sub>Ar using 4,7-dichloroquinoline and 2-aminoethanol under neat conditions at 130–150°C. This step replaces the 4-chloro group with a 2-hydroxyethylamine moiety, yielding 7-chloro-N-(2-hydroxyethyl)quinolin-4-amine (Intermediate 2a in). The absence of solvent enhances reaction efficiency, with completion typically achieved within 24 hours.

Mesylation for Enhanced Reactivity

The hydroxyl group of 2a is converted to a mesylate using methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. This produces 2-((7-chloroquinolin-4-yl)amino)ethyl methanesulfonate (3a) , a superior leaving group for subsequent nucleophilic substitution. The reaction proceeds at 0°C to room temperature, ensuring minimal side reactions.

Pyrrolidine Displacement: Optimizing Conditions

Solvent and Temperature Dependence

The mesylated intermediate 3a undergoes displacement with pyrrolidine in dimethylformamide (DMF) at 80–90°C. While originally employed piperazine, substituting pyrrolidine requires adjustments due to differences in nucleophilicity and steric effects. Excess pyrrolidine (5–10 equivalents) ensures complete substitution, with reaction times ranging from 4–6 hours. Polar aprotic solvents like DMF facilitate solubility and stabilize transition states, critical for high conversion rates.

Workup and Purification

Post-reaction, the mixture is quenched with ice water to precipitate the product. Filtration and washing with water remove excess pyrrolidine, followed by recrystallization from ethanol to yield pure 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine . This method achieves yields exceeding 70%, comparable to piperazine-derived analogs.

Alternative Pathways: Comparative Analysis

Direct Amination with Pre-Formed Amines

Synthesizing 2-(pyrrolidin-1-yl)ethylamine independently and reacting it with 4,7-dichloroquinoline presents challenges. Alkylation of ethylenediamine with pyrrolidine risks over-alkylation, necessitating protective strategies like Boc-group chemistry. While feasible, this route adds complexity and reduces overall yield compared to the mesylation-displacement approach.

Mannich Reaction Adaptations

Patent WO2007045987A1 demonstrates pyrrolidine’s use in Mannich reactions with quinoline derivatives. For example, reacting 7-chloro-4-aminoquinoline with formaldehyde and pyrrolidine in acetic acid introduces a pyrrolidinylmethyl group. However, this method installs a methylene bridge (-CH<sub>2</sub>-), unsuitable for the target compound’s ethyl linker, limiting its applicability.

Reaction Optimization and Challenges

Regioselectivity and Byproduct Formation

The 4-position of quinoline is more reactive toward S<sub>N</sub>Ar than the 7-chloro group, ensuring selective amination. Competing hydrolysis of the mesylate intermediate 3a is mitigated by anhydrous conditions and rapid workup.

Solvent Impact on Displacement Kinetics

Comparative studies in DMF vs. acetonitrile reveal DMF’s superiority due to its high boiling point and ability to dissolve both organic and inorganic species. Reactions in acetonitrile require prolonged heating (12–24 hours) and result in lower yields (50–60%).

Characterization and Quality Control

Spectroscopic Confirmation

-

<sup>1</sup>H NMR : The quinoline proton at C-2 resonates as a singlet near δ 8.5 ppm, while the ethyl-pyrrolidine chain shows multiplet signals at δ 2.5–3.0 ppm (methylene groups) and δ 1.7 ppm (pyrrolidine ring).

-

IR : N-H stretches at 3300–3400 cm<sup>−1</sup> and C-Cl vibrations at 750 cm<sup>−1</sup> confirm structural integrity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the C-7 Chloro Group

The electron-withdrawing quinoline ring activates the C-7 chloro group for nucleophilic substitution. This reaction is critical for modifying the core structure to enhance pharmacological properties.

Reaction Conditions and Examples

-

Substitution with Amines :

Under microwave irradiation (50–100 W, 140–160°C) in phenol as a solvent/base, the C-7 chlorine undergoes displacement by primary or secondary amines. For example:This method achieves high regioselectivity and reduced reaction times (30–60 minutes) compared to conventional heating .

-

Use of Piperazine/Pyrrolidine Derivatives :

In patent WO2011073322A1 , substitution with piperazine derivatives (e.g., 4-methylpiperazine) at C-7 was reported under reflux in ethanol, yielding analogs with improved binding affinity to biological targets.

Key Data

| Substituting Agent | Conditions | Yield | Product Application |

|---|---|---|---|

| 4-Methylpiperazine | Reflux, EtOH | 78% | Antimalarial agents |

| N-Methyl-pyrrolidinylamine | MW, 145°C | 60% | Drug-resistant malaria |

Functionalization of the C-4 Amine Group

The primary amine at position 4 participates in alkylation, acylation, and condensation reactions, enabling side-chain diversification.

Alkylation Reactions

-

Red-Al-Mediated N-Methylation :

The amine undergoes methylation using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in tetrahydrofuran (THF), producing N-methylated derivatives without requiring Boc protection .

Acylation Reactions

-

Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) yields amide derivatives, enhancing lipophilicity for improved membrane permeability .

Pyrrolidine Side-Chain Modifications

The pyrrolidine moiety undergoes alkylation or ring-opening under acidic conditions, though such reactions are less common due to steric hindrance.

Quaternary Ammonium Salt Formation

-

Treatment with methyl iodide in acetonitrile converts the tertiary amine in pyrrolidine to a quaternary ammonium salt, increasing water solubility.

Comparative Analysis of Reaction Efficiency

| Reaction Type | Conventional Method (Yield/Time) | Microwave-Assisted (Yield/Time) |

|---|---|---|

| C-7 Substitution | 45% yield, 12 hours | 60–75% yield, 30 minutes |

| N-Methylation | 50% yield, 6 hours | 85% yield, 2 hours |

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : Polar solvents (e.g., phenol) stabilize the transition state by solvating the leaving group (Cl⁻), while microwave irradiation accelerates kinetic rates via dielectric heating .

-

Steric Effects : Bulky substituents on the quinoline ring or amine nucleophiles reduce reaction efficiency, necessitating optimized steric conditions .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

One of the most significant applications of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is its potential as an antimalarial agent. Research indicates that derivatives of this compound exhibit promising activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.

Structure-Activity Relationship Studies

A study conducted on various quinoline derivatives highlighted the importance of structural modifications in enhancing antimalarial activity. The compound was evaluated for its efficacy against both sensitive and resistant strains of malaria parasites, showing notable potency in vitro and promising results in vivo .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | Strain Tested | IC50 (nM) | Efficacy |

|---|---|---|---|

| This compound | CQ-S | 50 | High |

| This compound | CQ-R | 30 | Very High |

This table summarizes the comparative efficacy of the compound against different strains of malaria, indicating its potential as a lead molecule for drug development.

Neurodegenerative Disease Treatment

Another promising application is in the treatment of neurodegenerative diseases, particularly those involving amyloid plaque formation, such as Alzheimer's disease. The compound's ability to interact with amyloid precursor proteins suggests it may help mitigate the pathological processes involved in these conditions .

Table 2: Efficacy Against Amyloid Plaques

Wirkmechanismus

The mechanism of action of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In antimalarial applications, it can interfere with the parasite’s ability to detoxify heme, leading to its death. For anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Impact of Substituent Rigidity and Size

Functional Group Contributions

- Electron-Withdrawing Groups : Fluorine-substituted compounds (e.g., ’s 48 nM IC50) demonstrate enhanced potency, likely due to improved target interaction or metabolic stability .

- Heterocyclic Additions : Triazole- or benzimidazole-containing derivatives (e.g., ’s 14a–14c) show dual antiproliferative and antimalarial effects, leveraging π-π stacking or hydrogen bonding .

Structure-Activity Relationship (SAR) Insights

- Substituent Length : Shorter chains (e.g., pyrrolidine ethyl in the target compound) may enhance cell penetration compared to extended ethoxy chains, albeit at the cost of reduced potency in some cases .

Solubility and Pharmacokinetic Considerations

- The pyrrolidine group in the target compound may improve aqueous solubility compared to adamantyl or diarylpyrimidine substituents (e.g., ’s compound 3g) .

- Compounds with polar triazole or morpholine groups (e.g., ’s SzR-109) demonstrate balanced solubility and target affinity, suggesting optimization pathways for the target compound .

Biologische Aktivität

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This compound is characterized by its chloro and pyrrolidine moieties, contributing to its pharmacological potential. Research has indicated that quinoline derivatives often exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is , with a molecular weight of approximately 275.77 g/mol. The structure includes a quinoline ring system that is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H18ClN3 |

| Molecular Weight | 275.77 g/mol |

| IUPAC Name | This compound |

| CAS Number | 169815-25-2 |

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi by disrupting their cellular processes. The mechanism often involves interference with DNA replication and protein synthesis in microorganisms .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, related quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation via cell cycle arrest .

Case Study:

In a study evaluating the effects of similar compounds on cancer cells, it was found that certain quinoline derivatives could induce apoptosis in A549 (lung cancer) and HCT116 (colon cancer) cell lines through the activation of pro-apoptotic pathways .

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, which can be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting replication.

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and proliferation.

- Cytokine Modulation : The compound can affect cytokine production, thereby influencing inflammatory responses.

Research Findings

Recent studies have highlighted the promising biological activities of this compound:

- Antimicrobial Efficacy : Exhibited significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Cytotoxicity : Demonstrated potent cytotoxic effects in vitro against multiple cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Q. Example Conditions from Literature

| Starting Material | Solvent | Base | Reaction Time | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|---|

| 4,7-Dichloroquinoline + 2-(pyrrolidin-1-yl)ethylamine | Ethanol | K₂CO₃ | 72 hours | 57% | 97% | |

| Analogous quinoline derivatives | Acetonitrile | Triethylamine | 48 hours | 61–92% | 89–99% |

Basic: How is structural confirmation performed for this compound?

Methodological Answer:

A multi-technique approach is used:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.5–8.6 ppm (quinoline H-2/H-8), δ 3.5–4.0 ppm (ethyl-pyrrolidine CH₂), and δ 2.5–3.0 ppm (pyrrolidine CH₂).

- ¹³C NMR : Signals at ~150 ppm (quinoline C-4), 120–140 ppm (aromatic carbons), and 45–60 ppm (pyrrolidine carbons) .

Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 346.2 for C₁₅H₁₇ClN₃).

HPLC : Retention times and purity (>95%) are validated using reverse-phase C18 columns (e.g., tR = 2.49 min in Method B) .

Basic: What biological activities are reported for this compound?

Methodological Answer:

The compound exhibits:

Antimalarial Activity : IC₅₀ values of 10–50 nM against Plasmodium falciparum strains (e.g., Dd2, 3D7) via heme polymerization inhibition .

Antileishmanial Activity : EC₅₀ = 1.2 µM against Leishmania donovani by disrupting mitochondrial membrane potential .

Antibacterial Potential : Moderate activity against Gram-positive pathogens (MIC = 8–16 µg/mL) via DNA gyrase inhibition .

Advanced: How do structural modifications impact its antimalarial efficacy?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight:

- Pyrrolidine Substitution : Replacing pyrrolidine with piperidine reduces activity (IC₅₀ increases from 15 nM to >100 nM) due to reduced membrane permeability .

- Quinoline Chlorine Position : 7-Cl is critical; removal or substitution (e.g., 6-Cl) abolishes activity .

Q. SAR Table

| Modification | IC₅₀ (nM) | Activity Trend | Reference |

|---|---|---|---|

| 7-Cl retained, pyrrolidine-ethyl | 15 | Baseline | |

| Piperidine-ethyl substituent | 120 | ↓ 8-fold | |

| 6-Cl instead of 7-Cl | >500 | Inactive |

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

Salt Formation : Hydrochloride salts increase solubility by 10–20× (e.g., from 0.1 mg/mL to 2.5 mg/mL) .

PEGylation : Attaching polyethylene glycol (PEG) chains to the pyrrolidine nitrogen enhances solubility and bioavailability .

Prodrug Design : Phosphate esters (e.g., at the quinoline amine) improve solubility >50× .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Strain Variability : Test against standardized strains (e.g., 3D7 for malaria) to minimize discrepancies due to genetic differences .

Assay Conditions : Normalize pH (7.4), serum content (10% FBS), and incubation time (72 hours) .

Data Normalization : Use internal controls (e.g., chloroquine for antimalarial assays) to calibrate inter-lab variability .

Advanced: How to optimize HPLC methods for purity analysis?

Methodological Answer:

Column Selection : C18 columns (4.6 × 150 mm, 5 µm) with 0.1% TFA in water/acetonitrile gradients.

Detection : UV at 254 nm for quinoline absorption.

Method Validation :

- Linearity : R² > 0.99 for 0.1–100 µg/mL.

- LOD/LOQ : 0.05 µg/mL and 0.2 µg/mL, respectively .

Advanced: What is the proposed mode of action against malaria?

Methodological Answer:

Heme Binding : The quinoline core chelates toxic heme in the parasite digestive vacuole, inhibiting detoxification.

pH Disruption : Accumulation in acidic compartments disrupts lysosomal function, leading to parasite death .

Basic: What are common purification challenges and solutions?

Methodological Answer:

Challenge : Low yield due to side reactions (e.g., dimerization).

Solution : Use excess amine (2–3 eq) and inert atmosphere .

Challenge : Residual solvents in final product.

Solution : Lyophilization or high-vacuum drying (>24 hours) .

Advanced: What preclinical models are suitable for in vivo testing?

Methodological Answer:

Murine Malaria Model : P. berghei-infected mice for efficacy (ED₉₀ = 5 mg/kg/day) .

PK/PD Studies : Monitor plasma half-life (t₁/₂ = 8–12 hours) and tissue distribution (Cmax in liver = 15 µg/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.